Cas no 40524-99-0 (Cannabicycloic Acid)

Cannabicycloic Acid Chemical and Physical Properties

Names and Identifiers

-

- Cannabicycloic Acid

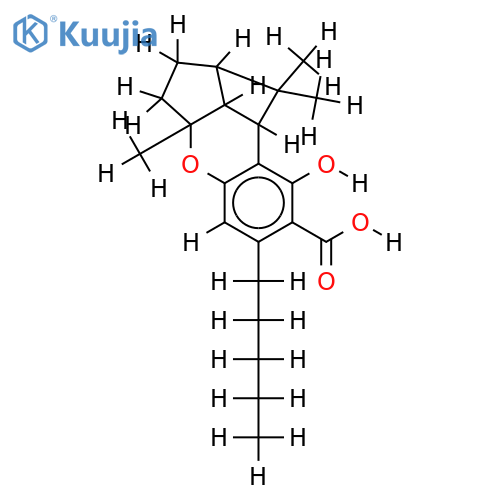

- 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid

- 40524-99-0

- (+/-)-Cannabicyclolic Acid (CRM)

- Cannabicyclolic acid

- (+/-)-Cannabicyclolic acid (CBLA)

- 1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA

- BC175208

- SCHEMBL16769852

- Cannabicyclolic acid (CBLA) 1000 microg/mL in Acetonitrile

- Cannabicyclolic acid (CBLA) 100 microg/mL in Acetonitrile

- Cannabicyclolic acid (CBLA) 500 microg/mL in Acetonitrile

- CBLA

-

- Inchi: InChI=1S/C22H30O4/c1-5-6-7-8-12-11-14-16(19(23)15(12)20(24)25)18-17-13(21(18,2)3)9-10-22(17,4)26-14/h11,13,17-18,23H,5-10H2,1-4H3,(H,24,25)

- InChI Key: JVOHLEIRDMVLHS-UHFFFAOYSA-N

- SMILES: CCCCCC1=CC2=C(C3C4C(C3(C)C)CCC4(O2)C)C(=C1C(=O)O)O

Computed Properties

- Exact Mass: 358.214

- Monoisotopic Mass: 358.214

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 4

- Heavy Atom Count: 26

- Rotatable Bond Count: 5

- Complexity: 573

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 4

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 6.1

- Topological Polar Surface Area: 66.8A^2

Experimental Properties

- Color/Form: 0.5 mg/mL in acetonitrile

Cannabicycloic Acid Security Information

- Signal Word:warning

- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- Hazardous Material transportation number:UN 1648 3 / PGII

- Safety Instruction: H303+H313+H333

- Storage Condition:−20°C

Cannabicycloic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-171-1ML |

Cannabicycloic Acid |

40524-99-0 | 0.5 mg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant | 1ML |

1742.66 | 2021-05-13 |

Cannabicycloic Acid Related Literature

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

Additional information on Cannabicycloic Acid

Professional Introduction to Cannabicycloic Acid (CAS No 40524-99-0)

Cannabicycloic Acid, chemically designated as Cannabicycloic Acid with the CAS number 40524-99-0, is a naturally occurring derivative of cannabis that has garnered significant attention in the field of pharmaceutical research. This compound, belonging to the class of cannabinoids, exhibits unique structural and pharmacological properties that distinguish it from other well-known cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD). The molecular structure of Cannabicycloic Acid features a cyclopropyl ring fused to a hydrocarbon chain, which contributes to its distinct chemical behavior and potential biological activities.

The interest in Cannabicycloic Acid has been fueled by emerging research suggesting its potential therapeutic applications. Unlike many other cannabinoids, Cannabicycloic Acid does not bind effectively to classical cannabinoid receptors (CB1 and CB2), which has led researchers to explore its mechanism of action as a non-psychoactive compound. Studies have indicated that Cannabicycloic Acid may interact with other receptor systems, including peroxisome proliferator-activated receptors (PPARs) and potentially influence lipid metabolism.

Recent advancements in analytical chemistry have enabled more precise identification and quantification of Cannabicycloic Acid in complex matrices. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have been instrumental in characterizing the compound's pharmacokinetics and distribution within biological systems. These methodologies are crucial for understanding how Cannabicycloic Acid behaves in vivo and for designing effective dosing regimens for potential therapeutic use.

The pharmacological profile of Cannabicycloic Acid has been a subject of extensive investigation. Preclinical studies have demonstrated that this compound may possess anti-inflammatory, analgesic, and neuroprotective properties. For instance, research has shown that Cannabicycloic Acid can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism suggests that it could be a valuable candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

In addition to its anti-inflammatory effects, Cannabicycloic Acid has shown promise in pain management. Animal models have indicated that the compound can reduce pain hypersensitivity without inducing sedation or motor impairment, which are common side effects associated with some analgesics. This property makes Cannabicycloic Acid an attractive option for developing new pain relief therapies that offer efficacy without the undesirable side effects of traditional pain medications.

The neuroprotective potential of Cannabicycloic Acid has also been explored in various preclinical studies. Research suggests that this compound may protect against neurodegenerative diseases by mitigating oxidative stress and reducing neuroinflammation. These findings are particularly intriguing given the growing body of evidence linking neuroinflammation to conditions such as Alzheimer's disease and Parkinson's disease. Further investigation is warranted to fully elucidate the mechanisms through which Cannabicycloic Acid exerts its neuroprotective effects.

Manufacturing processes for obtaining high-purity Cannabicycloic Acid have been refined to meet the demands of pharmaceutical research. Extraction methods often involve solvent-based techniques followed by purification steps such as crystallization or chromatography. The challenge lies in ensuring consistent quality and yield while minimizing the use of harsh chemicals. Advances in green chemistry principles have led to the development of more sustainable extraction methods, which are environmentally friendly and align with regulatory requirements.

The regulatory landscape for compounds like Cannabicycloic Acid is complex and varies by region. In many jurisdictions, research-grade cannabinoids are subject to strict regulations to ensure their safe handling and use in clinical trials. Manufacturers must adhere to Good Manufacturing Practices (GMP) to produce these compounds reliably and safely. As research into Cannabicycloic Acid progresses, regulatory bodies will continue to evaluate new data to determine appropriate guidelines for its development and commercialization.

Future directions in Cannabicycloic Acid research include exploring its potential as a prodrug or combination therapy with other bioactive compounds. The unique properties of this cannabinoid make it an intriguing candidate for developing novel drug formulations that enhance bioavailability or synergize with existing treatments. Additionally, investigating the long-term safety profile of Cannabicycloic Acid will be essential before it can be considered for human clinical trials.

In conclusion, Cannabicycloic Acid (CAS No 40524-99-0) represents a promising area of research within the field of pharmaceutical chemistry. Its distinct structural features and potential biological activities position it as a candidate for addressing various therapeutic challenges. As scientific understanding continues to evolve, further exploration of this compound will undoubtedly contribute valuable insights into the broader field of cannabinoid-based therapeutics.

40524-99-0 (Cannabicycloic Acid) Related Products

- 2580186-17-8(2-5-({(benzyloxy)carbonylamino}methyl)thiophen-2-ylacetic acid)

- 1110816-42-6([2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate)

- 1261745-68-9(Methyl 2-chloro-3-(trifluoromethoxy)benzoate)

- 1242974-77-1(2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)

- 2093995-66-3((3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide)

- 1805043-56-4(5-Cyano-2-difluoromethoxy-4-mercaptobenzenesulfonyl chloride)

- 305337-67-1(1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}piperazine)

- 2227838-30-2((1R)-1-(2-chloro-4,5-difluorophenyl)-2,2,2-trifluoroethan-1-ol)

- 2167766-61-0(methyl 3-isothiocyanato-4,4-dimethylpentanoate)

- 1807391-57-6(4-Amino-3,5-bis(trifluoromethyl)cinnamic acid)